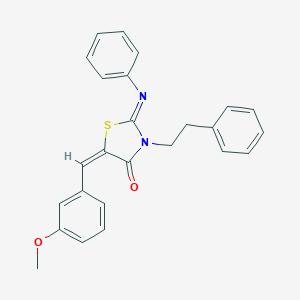
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as MBPT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用机制
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its pharmacological activities through various mechanisms of action. It inhibits the activation of NF-κB pathway, which is a key mediator of inflammation. 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one also scavenges free radicals and reduces oxidative stress-induced damage. Moreover, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB pathway. 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one also increases the levels of antioxidant enzymes, such as SOD and CAT, and reduces lipid peroxidation. Furthermore, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
实验室实验的优点和局限性
The advantages of using 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potent pharmacological activities, which can be used to study various biological processes. Moreover, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potential toxicity and limited solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the study of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. Firstly, more studies are needed to elucidate the molecular mechanisms underlying its pharmacological activities. Secondly, the potential of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic agent for various diseases, including cancer and inflammation, needs to be explored further. Thirdly, the development of novel 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives with improved pharmacological properties is an area of interest. Finally, the use of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in combination with other drugs or therapies needs to be investigated to enhance its therapeutic efficacy.
合成方法
The synthesis of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 3-methoxybenzaldehyde, 2-phenylethylamine, and thiourea in the presence of acetic acid and ethanol. The product is obtained after recrystallization from ethanol.
科学研究应用
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB pathway. Additionally, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to possess potent antioxidant activities, which can protect cells from oxidative stress-induced damage. Furthermore, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
属性
产品名称 |
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C25H22N2O2S |
分子量 |
414.5 g/mol |
IUPAC 名称 |
(5E)-5-[(3-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N2O2S/c1-29-22-14-8-11-20(17-22)18-23-24(28)27(16-15-19-9-4-2-5-10-19)25(30-23)26-21-12-6-3-7-13-21/h2-14,17-18H,15-16H2,1H3/b23-18+,26-25? |
InChI 键 |
QXHWQTXDXQAVEQ-MFIIUBNGSA-N |
手性 SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)